molecular formula C20H25NO3Si B1398743 (2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol CAS No. 1244855-81-9

(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol

Cat. No. B1398743
M. Wt: 355.5 g/mol
InChI Key: ITKUNQHYZZEBIX-UHFFFAOYSA-N
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Description

“(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol” is a chemical compound with the linear formula C20H25NO3Si . It has a CAS number of 1244855-81-9 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a carbonyl group (C=O), two phenyl rings (six-membered carbon rings), and a silyl group (SiR3) where R represents a dimethylphenyl group . The exact mass of the molecule is 355.16037019 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.5 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has four rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has demonstrated methods for synthesizing acylsilanes, which are closely related to the chemical structure , using morpholine amides. This process involves the Brook rearrangement and annulation reactions, contributing to the development of new synthetic routes in organic chemistry (Letan, Milgram, & Scheidt, 2006).

  • Aggregation and Electrochemical Properties

    A study on newly synthesized dendritic axially morpholine-disubstituted silicon phthalocyanine and its derivatives highlighted their unique aggregation behavior in different solvents and electrochemical properties. This research contributes to the understanding of the electronic and structural aspects of such compounds (Bıyıklıoğlu, 2015).

  • Chemical Reactions Involving Similar Structures

    Studies have also explored the reaction mechanisms and products of compounds with structures similar to the one , contributing to a broader understanding of the reactivity and potential applications of these compounds (Smonou, Orfanopoulos, & Foote, 1988).

Applications in Material Science

  • Photophysical Properties

    Research on Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligand revealed novel emission properties for the Cu(I) species, indicating potential applications in material science, particularly in the development of new photophysical materials (Kuang, Cuttell, McMillin, Fanwick, & Walton, 2002).

  • Electrochemistry

    The electrochemical properties of similar morpholine derivatives have been studied, providing insights into their potential applications in electrochemistry and materials science. For instance, research on the electrocatalytic activity of Cu complexes in the conversion of methanol to dimethyl carbonate suggests potential industrial applications (Wang, Jia, Yu, Gao, Zhang, Wang, Cao, & Liu, 2015).

properties

IUPAC Name

[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3Si/c1-25(2,19-6-4-3-5-17(19)15-22)18-9-7-16(8-10-18)20(23)21-11-13-24-14-12-21/h3-10,22H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKUNQHYZZEBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C(=O)N2CCOCC2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726217
Record name (4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}phenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol

CAS RN

1244855-81-9
Record name (4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}phenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-{dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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